AGI-5198 is a potent and selective small-molecule inhibitor of the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. [] This enzyme is commonly found mutated in various cancers, including gliomas, chondrosarcomas, acute myeloid leukemia (AML), and intrahepatic cholangiocarcinomas. [, , , ] AGI-5198 specifically targets the mutated form of IDH1 (IDH1MUT), which harbors a gain-of-function mutation, most commonly at the R132 residue. This mutated enzyme produces the oncometabolite D-2-hydroxyglutarate (D-2HG) instead of its usual product, α-ketoglutarate (α-KG). [, , , , ] AGI-5198 effectively inhibits the production of D-2HG by binding to the mutated IDH1 enzyme and blocking its activity. [, , , , , , ] As such, AGI-5198 serves as a crucial tool in scientific research for investigating the role of IDH1 mutations and the oncometabolite D-2HG in cancer development, progression, and treatment response. [, , , , , , , , , , , ]
Mechanism of Action
AGI-5198 specifically inhibits the mutated IDH1 enzyme by binding to its active site. [] This binding prevents the conversion of α-ketoglutarate to D-2-hydroxyglutarate, effectively reducing D-2HG levels in IDH1-mutated cancer cells. [, , , , ] By blocking D-2HG production, AGI-5198 interferes with the oncometabolite's ability to dysregulate cellular processes such as DNA and histone methylation, ultimately affecting gene expression and cellular differentiation. [, , , ]
Decreased D-2HG levels: Multiple studies confirm a significant reduction in D-2HG levels in various IDH1-mutated cancer cell lines upon AGI-5198 treatment. [, , , , , ]
Histone demethylation: AGI-5198 treatment induces demethylation of histone marks such as H3K9me3, suggesting a reversal of the hypermethylation phenotype caused by D-2HG. [, ]
Gene expression changes: Blocking D-2HG production leads to alterations in gene expression, particularly upregulating genes associated with cell differentiation. [, ]
Applications
Investigate the role of IDH1MUT and D-2HG in cancer: AGI-5198 allows researchers to dissect the specific contributions of IDH1 mutations and D-2HG to various aspects of cancer development, including cell proliferation, invasion, metabolism, and treatment response. [, , , , , , , , , , , ]
Evaluate the therapeutic potential of targeting IDH1MUT: AGI-5198 serves as a proof-of-concept inhibitor, demonstrating that targeting IDH1MUT can impact cancer cell behavior and potentially enhance the efficacy of other treatments like radiotherapy or chemotherapy. [, , , , ]
Identify potential biomarkers for IDH1MUT cancers: The changes observed in D-2HG levels and other metabolites upon AGI-5198 treatment can help identify potential biomarkers for diagnosing and monitoring IDH1-mutated cancers. [, , ]
Develop novel therapeutic strategies: Studying the effects of AGI-5198 in combination with other treatments, such as PARP inhibitors or BET inhibitors, provides insights for developing more effective multimodality treatment approaches for IDH1-mutated cancers. [, , ]
Future Directions
Further investigation of resistance mechanisms: Understanding how cancer cells develop resistance to AGI-5198 is crucial for improving its therapeutic potential and designing more effective IDH1MUT inhibitors. []
Exploring combination therapies: Investigating the synergistic effects of AGI-5198 with other targeted therapies, immunotherapies, or metabolic inhibitors could lead to novel treatment strategies for IDH1-mutated cancers. [, , ]
Developing in vivo imaging techniques: Creating radiolabeled analogs of AGI-5198 could enable non-invasive imaging of IDH1MUT expression in tumors, aiding in diagnosis, monitoring treatment response, and understanding tumor biology. [, ]
Validating D-2HG as a clinical biomarker: Further studies are needed to validate the utility of D-2HG as a reliable biomarker for diagnosis, prognosis, and treatment response in different types of IDH1-mutated cancers. [, , ]
Elucidating the role of WT.IDH1 in IDH1MUT cancers: While AGI-5198 specifically targets IDH1MUT, investigating the interplay between mutant and wild-type IDH1 in cancer cells is crucial for fully understanding the consequences of IDH1 mutations and developing optimal therapeutic strategies. []
Related Compounds
D-2-Hydroxyglutarate (D-2HG)
Compound Description: D-2-Hydroxyglutarate (D-2HG) is an oncometabolite produced by mutant Isocitrate Dehydrogenase 1 (IDH1) enzymes, specifically those carrying mutations like R132H. These mutations confer a neomorphic activity upon IDH1, causing it to convert α-ketoglutarate to D-2HG instead of its usual product. D-2HG is known to inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and contributing to tumorigenesis [, ].
Relevance: D-2HG is the primary product of the mutant IDH1 enzyme that AGI-5198 aims to inhibit. Multiple studies demonstrate that AGI-5198 effectively reduces D-2HG levels in various cell lines carrying IDH1 mutations [, , , , , , , ]. The decrease in D-2HG levels is often associated with the reversal of some tumorigenic properties, highlighting the importance of D-2HG as a therapeutic target in IDH1-mutated cancers.
Relevance: α-KG is the natural substrate of IDH1, and its conversion to D-2HG is blocked by AGI-5198 [, ]. Studies suggest that restoring the normal metabolic flux through the IDH1 pathway by inhibiting D-2HG production might be a viable therapeutic strategy in IDH1-mutated cancers.
Octyl-(R)-2-hydroxyglutarate (Octyl-2HG)
Compound Description: Octyl-(R)-2-hydroxyglutarate (Octyl-2HG) is a cell-permeable precursor of (R)-2-hydroxyglutarate (R-2HG) []. It is used to mimic the effects of intracellular R-2HG accumulation observed in IDH1-mutant cancers.
Relevance: While not directly inhibiting Octyl-2HG, studies employing this compound provide insights into the mechanism of action of AGI-5198. For instance, research shows that Octyl-2HG, similar to IDH1R132H, induces resistance to histone deacetylase inhibitors (HDACi) in glioblastoma cells, which can be reversed by AGI-5198 treatment []. This finding suggests that AGI-5198, by reducing D-2HG levels, might sensitize IDH1-mutated cancers to HDACi therapy.
AGI-6780
Compound Description: AGI-6780 is a small-molecule inhibitor that specifically targets mutant IDH2 [, ]. Similar to IDH1 mutations, mutations in IDH2 also lead to the production of D-2HG and contribute to cancer development.
Temozolomide (TMZ)
Compound Description: Temozolomide (TMZ) is a commonly used chemotherapeutic agent for treating glioblastoma, a type of brain tumor. TMZ causes DNA damage and induces cell death [].
Relevance: While not structurally related to AGI-5198, studies have explored combining TMZ with AGI-5198 for enhanced therapeutic benefit in IDH1-mutated gliomas [, ]. Results suggest that the combination therapy might improve treatment efficacy, highlighting the potential of combining IDH1 mutation-targeted therapies with conventional chemotherapy.
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapeutic agent widely used in treating various cancer types, including glioblastoma. It functions by inducing DNA damage and triggering cell death [, ].
Poly (ADP-ribose) polymerase inhibitors (PARPi)
Compound Description: Poly (ADP-ribose) polymerase inhibitors (PARPi) are a class of drugs that target PARP enzymes involved in DNA repair mechanisms, particularly in response to DNA damage caused by chemotherapy or radiotherapy []. Inhibiting PARP can enhance the sensitivity of cancer cells to these treatments.
Relevance: Studies suggest that IDH1-mutated cancers, due to impaired DNA repair mechanisms, might be more vulnerable to treatment with PARPi []. Furthermore, combining AGI-5198 with a PARPi and hyperthermia was found to be highly effective in killing IDH1-mutated cancer cells compared to wild-type cells []. This finding indicates a potential synergistic effect between AGI-5198 and PARPi, making them a promising combination therapy for IDH1-mutated cancers.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Galicaftor is under investigation in clinical trial NCT03540524 (A Study Looking at the Safety, Tolerability and Efficacy of the Combination of the Study Drugs GLPG2451 and GLPG2222 With or Without GLPG2737 in Patients With Cystic Fibrosis.).
BET Inhibitor ABBV-744 is an orally bioavailable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ABBV-744 preferentially binds to the second bromodomain (BD2) of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an inhibition of proliferation in BET-overexpressing tumor cells. BET proteins, comprised of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators that contain two homologous bromodomains, the BD1 and BD2 domains. They play an important role during development and cellular growth.
ABC-1 is a novel biofilm formation inhibitor, downregulating SpA expression, preventing bacterial biofilm formation in multiple bacterial pathogens, including Staphylococcus aureus without affecting the growth of bacteria.
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)-1-adamantanecarboxamide is an organochlorine compound. Opaganib, also known as ABC294640, is a selective [sphingosine kinase-2 (SK2)](https://go.drugbank.com/polypeptides/Q9NRA0) inhibitor that is orally administered. This drug has potential anticancer, anti-inflammatory, and antiviral activities, with potential applications in oncology, inflammation, the gastrointestinal system, and COVID-19. Opaganib is an orally available, aryladamantane compound and selective inhibitor of sphingosine kinase-2 (SK2) with potential antineoplastic activity. Upon administration, opaganib competitively binds to and inhibits SK2, thereby preventing the phosphorylation of the pro-apoptotic amino alcohol sphingosine to sphingosine 1-phosphate (S1P), the lipid mediator that is pro-survival and critical for immunomodulation. This may eventually lead to the induction of apoptosis and may result in an inhibition of cell proliferation in cancer cells overexpressing SK2. SK2 and its isoenzyme SK1 are overexpressed in numerous cancer cell types.